molecular formula C6H5ClN4 B1314765 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 668268-69-7

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B1314765
CAS No.: 668268-69-7
M. Wt: 168.58 g/mol
InChI Key: JNVAYRKQQLXCQL-UHFFFAOYSA-N
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Description

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H, (H2,8,9)(H,10,11) .

Scientific Research Applications

Directed Solid-phase Synthesis

An efficient method for the solid-supported synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has been described, utilizing 2,4-dichloro-3-nitropyridine as a key intermediate. This approach allows for the preparation of trisubstituted derivatives, showcasing the utility of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in generating structurally diverse heterocyclic compounds (Lemrová et al., 2014).

Synthesis of Disubstituted Imidazo[4,5-b]pyridin-2-ones

Research on regioselective palladium-catalyzed amination highlighted the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, demonstrating the compound's applicability in creating highly functionalized unsymmetrical derivatives through a straightforward synthetic process (Kuethe et al., 2004).

Copper- and Palladium-catalyzed Amidation Reactions

The synthesis of imidazo[4,5-c]pyridines via copper- and palladium-catalyzed amidation reactions further illustrates the compound's versatility. This methodology facilitates the creation of N-aryl substrates and enables selective chlorination at specific positions on the imidazo[4,5-c]pyridine nucleus, opening up avenues for the development of novel heterocyclic frameworks (Wilson et al., 2014).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods have led to the use of this compound in green chemistry applications. For instance, a clean and simple procedure for synthesizing imidazo[4,5-b]pyridine scaffolds using H2O-IPA as a green solvent was reported, highlighting the compound's role in sustainable chemical synthesis (Padmaja et al., 2018).

Safety and Hazards

The safety information for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in recognizing single-stranded RNA in endosomes, which is a common feature of viral genomes .

Mode of Action

This compound acts as a TLR7 agonist . It binds to TLR7, triggering a cascade of immune responses. This compound has been found to be a pure TLR7 agonist with negligible activity on TLR8 .

Biochemical Pathways

Upon activation by this compound, TLR7 can trigger several biochemical pathways. One of the key pathways involves the activation of IKK-ε and TBK1 , which in turn activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

It is also known that the compound should be stored at a temperature between 2-8°C . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Furthermore, the compound’s interaction with its target and its subsequent effects can be influenced by the presence of other molecules in its environment.

Biochemical Analysis

Biochemical Properties

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with Toll-like receptor 7 (TLR7), acting as an agonist . This interaction is significant as TLR7 is involved in the immune response, recognizing single-stranded RNA in viral infections. The compound’s interaction with TLR7 can modulate immune responses, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with TLR7 can lead to the activation of downstream signaling pathways that result in the production of cytokines and other immune response mediators . This modulation of immune responses can have significant implications for the treatment of viral infections and other immune-related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its role as a TLR7 agonist involves binding to the receptor, leading to its activation . This activation triggers a cascade of signaling events that result in changes in gene expression and the production of immune response mediators. The compound’s ability to modulate gene expression and enzyme activity highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, including inflammation and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways . Studies have shown that the compound can influence metabolic flux and metabolite levels, further highlighting its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can affect its interactions with biomolecules and its overall biological activity, making it an important factor to consider in its biochemical analysis.

Properties

IUPAC Name

7-chloro-3H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVAYRKQQLXCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)N)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270566
Record name 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668268-69-7
Record name 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668268-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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